molecular formula C9H7FO2 B053088 8-Fluorochroman-4-one CAS No. 111141-00-5

8-Fluorochroman-4-one

Cat. No.: B053088
CAS No.: 111141-00-5
M. Wt: 166.15 g/mol
InChI Key: FKDMFDMYQZIZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorochroman-4-one (CAS: 111141-00-5) is a fluorinated derivative of chroman-4-one, a bicyclic heterocyclic compound consisting of a benzopyran backbone with a ketone group at position 4. Its molecular formula is C₉H₇FO₂, with a molecular weight of 166.15 g/mol . Structurally, the fluorine atom is substituted at position 8 of the chroman ring, as confirmed by its InChI code and crystallographic data . This compound is synthesized via 3-(2-fluorophenoxy)propanoic acid (I), an intermediate that undergoes cyclization to form the chroman-4-one scaffold .

This compound serves as a critical precursor in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules and medical intermediates . Its purity (≥95%) and commercial availability in varying quantities (100 mg to 5 g) make it a versatile building block in drug discovery . Storage conditions recommend sealing in a dry environment at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-4-one typically involves the fluorination of chroman-4-one derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Fluorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluorochroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluorochroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity towards its targets. Pathways involved may include inhibition of kinases or other regulatory proteins .

Comparison with Similar Compounds

The structural and functional properties of 8-fluorochroman-4-one can be compared to analogs with substitutions at positions 5, 6, 7, or 8, or modifications to the chroman backbone. Below is a detailed analysis:

Table 1: Key Structural and Molecular Properties of Chroman-4-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications References
This compound C₉H₇FO₂ 166.15 F at C8 Pharmaceutical intermediate
5-Bromo-8-fluorochroman-4-one C₉H₆BrFO₂ 245.05 F at C8, Br at C5 Enhanced lipophilicity; halogenated analog
6-Fluoro-8-(trifluoromethyl)chroman-4-one C₁₀H₆F₄O₂ 234.15 F at C6, CF₃ at C8 Increased electronegativity; potential agrochemical applications
7-Fluorochroman-4-one C₉H₇FO₂ 166.15 F at C7 Structural isomer; altered electronic properties
8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde C₁₀H₅FO₃ 192.15 F at C8, CHO at C3 Aldehyde functionality for conjugation
8-(Trifluoromethyl)chroman-4-one C₁₀H₇F₃O₂ 216.16 CF₃ at C8 Improved metabolic stability

Key Differences and Research Findings

Substituent Effects on Reactivity: The introduction of bromine at position 5 (5-bromo-8-fluorochroman-4-one) increases molecular weight (245.05 vs. Trifluoromethyl groups (e.g., 6-Fluoro-8-CF₃-chroman-4-one) introduce strong electron-withdrawing effects, improving resistance to oxidative degradation .

Positional Isomerism :

  • 7-Fluorochroman-4-one (F at C7) differs from this compound in electronic distribution, which may alter binding affinities in biological targets .

Functional Group Modifications :

  • The aldehyde group in 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde enables its use in Schiff base formation or nucleophilic additions, expanding its utility in synthetic chemistry .

Synthetic Accessibility: this compound is synthesized via cyclization of 3-(2-fluorophenoxy)propanoic acid, forming a planar chroman ring with a dihedral angle of 79.4° between the benzene and ketone planes . In contrast, trifluoromethyl derivatives often require halogen-exchange reactions or direct fluorination under mild conditions .

Biological Activity

8-Fluorochroman-4-one is a fluorinated derivative of chroman-4-one, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₉H₇FO₂
  • Molecular Weight: Approximately 168.15 g/mol
  • Structural Characteristics: The presence of a fluorine atom at the 8-position enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

The compound was found to induce cytotoxic effects by promoting DNA fragmentation and modulating apoptotic pathways. Specifically, it down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like P53 and Bax, leading to increased apoptosis in cancer cells .

The mechanism underlying the anticancer activity of this compound involves:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways, leading to cell death.
  • Molecular Docking Studies: Computational studies indicate that this compound has a high binding affinity for CDK4, a key regulator in cell cycle progression, suggesting that it may act as a CDK4 inhibitor .

Additional Biological Activities

Beyond its anticancer effects, this compound exhibits various other biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties: The compound shows potential in scavenging free radicals, which could be beneficial in reducing oxidative stress-related diseases .

Pharmacokinetics and ADMET Profile

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the fluorine substituent. This characteristic suggests favorable absorption and distribution properties. However, detailed studies on its metabolism and excretion are still required to fully understand its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Case Studies and Research Findings

Several research studies have investigated the biological activity of chroman derivatives, including this compound:

  • Cytotoxicity Assays: In vitro assays demonstrated that derivatives like this compound can effectively inhibit the growth of cancer cells compared to standard chemotherapeutic agents.
  • Molecular Docking Studies: Research utilizing molecular docking techniques has shown that the binding interactions between this compound and various target proteins are crucial for its bioactivity .

Summary Table of Biological Activities

Activity TypeEffectMechanism
AnticancerInduces apoptosisModulates Bcl-2/P53 pathways
AntimicrobialInhibits bacterial growthNot fully characterized
AntioxidantScavenges free radicalsReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Fluorochroman-4-one, and what analytical techniques are critical for confirming its purity and structure?

  • Methodology : Synthesis often involves fluorination of chroman-4-one precursors using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions . Post-synthesis, characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm fluorine incorporation and chroman ring integrity. Mass spectrometry (HRMS) and HPLC (>95% purity) are essential for verifying molecular weight and purity .
  • Key Data : Molecular formula C9H7FO2 (MW 166.15 g/mol), CAS 111141-00-5 .

Q. How does the fluorine substituent at the 8-position influence the compound’s stability and solubility in polar solvents?

  • Methodology : Stability studies under varying temperatures (e.g., 25°C vs. 40°C) and pH conditions (2–12) can be analyzed via accelerated degradation tests. Solubility profiles in DMSO, ethanol, and water are quantified using UV-Vis spectroscopy or gravimetric methods .
  • Key Insight : Fluorine’s electron-withdrawing effect enhances thermal stability but may reduce aqueous solubility due to increased hydrophobicity .

Q. What spectroscopic benchmarks (e.g., IR, UV) are available for this compound to distinguish it from non-fluorinated analogs?

  • Methodology : Compare IR spectra for C-F stretching vibrations (~1100–1200 cm<sup>-1</sup>) and UV-Vis absorption maxima shifts caused by fluorine’s inductive effects . PubChem data (CID 12878929-7) provides reference spectra .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of this compound in modulating biological targets, such as kinases or neurotransmitter receptors?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like MAO-B or GABA receptors. Validate via in vitro assays (e.g., enzyme inhibition IC50 measurements) .
  • Data Contradiction : Some studies report neuroprotective effects via MAO-B inhibition , while others highlight limited blood-brain barrier penetration due to fluorine’s hydrophobicity .

Q. How can reaction conditions be optimized to improve fluorination efficiency while minimizing byproducts (e.g., di-fluorinated derivatives)?

  • Methodology : Design of Experiments (DoE) to test variables: temperature (0–80°C), solvent polarity (acetonitrile vs. THF), and stoichiometry (1:1–1:3 substrate:fluorinating agent). Monitor reaction progress via TLC or GC-MS .
  • Key Challenge : Over-fluorination at adjacent positions (e.g., 7- or 9-fluorine) requires precise control of reaction kinetics .

Q. What computational methods (e.g., DFT, QSAR) predict the electronic effects of 8-fluorine on the chroman ring’s reactivity and pharmacological properties?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps. Compare with experimental redox potentials from cyclic voltammetry .

Q. How do crystallographic studies resolve ambiguities in the spatial orientation of the fluorine atom in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) to determine bond angles and distances. Compare with Cambridge Structural Database entries for fluorinated chromones .

Q. Methodological Best Practices

  • Experimental Design : Use PubChem’s computed properties (e.g., logP, polar surface area) to guide solubility and bioavailability studies .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and 2D-COSY to avoid misinterposing fluorine’s deshielding effects .
  • Ethical Compliance : Follow Task Force IV guidelines (1990) for minimizing bias in pharmacological data reporting .

Properties

IUPAC Name

8-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDMFDMYQZIZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553204
Record name 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111141-00-5
Record name 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (8.79 mL) and 1 drop of DMF were added to an ice cold solution of 3-(2-fluorophenoxy)propanoic acid (9.27 g) in DCM (50 mL). The solution was stirred at 0° C. for 2 hours, then aluminum chloride (7.39 g, 55.42 mM) was added and the solution was stirred for 16 hours at room temperature. The mixture was poured onto ice water, and extracted three times with DCM. The combined organics were washed with 0.5M NaOH and brine, then dried, evaporated, and purified by column chromatography (eluting with 20% EtOAc/Hex) to give of the title compound (8.20 g, 98%).
Quantity
8.79 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Potassium t-butoxide (2.42 g) was added to a solution of the compound 1-1 (2.20 g) in tetrahydrofuran (100 ml) at room temperature. After stirring for five minutes at the same temperature, beta-propiolactone (2.71 ml) was added. Because of heat generation, the mixture was moved to an ice bath and stirred at the same temperature for one hour. After further stirring at room temperature for four hours, the mixture was made acidic with 1 N hydrochloric acid to terminate the reaction. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized by adding a mixed solvent of 20% ethyl acetate-hexane to obtain the title compound (1.44 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-fluorophenol (Compound 1-1, 3.0 g) in N,N-dimethylformamide (7.0 ml) was added to a solution of 50% sodium hydride (3.22 g) in N,N-dimethylformamide (100 ml) in a nitrogen atmosphere with cooling in an ice bath. After stirring at the same temperature for 30 minutes, a solution of 3-bromo-propionic acid (4.91 g) in N,N-dimethylformamide (8.0 ml) was added. The mixture was returned to room temperature and stirred at the same temperature for 24 hours. The pH was adjusted to 1 to 2 with 1 N hydrochloric acid (100 ml) to terminate the reaction. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized by adding a mixed solvent of 20% ethyl acetate-hexane to obtain the title compound (1.53 g). (1-2) The title compound was synthesized by the following alternative method.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Fluorochroman-4-one
8-Fluorochroman-4-one
8-Fluorochroman-4-one
8-Fluorochroman-4-one
8-Fluorochroman-4-one
8-Fluorochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.